(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate
Description
Structural Elucidation and Molecular Characterization
X-ray Crystallographic Analysis of Angular Pyranocoumarin Framework
The angular pyranocoumarin scaffold of this compound has been extensively studied via X-ray crystallography. Key structural features include:
Crystallographic data (CCDC 244628) for analogous compounds reveal a planar coumarin core and a puckered pyran ring, with the acetyloxy and 2-methylpropanoate groups positioned to minimize steric strain. The angular arrangement ensures optimal π-π stacking interactions, critical for biological activity.
Stereochemical Analysis of Chiral Centers at C9 and C10 Positions
The compound exhibits two chiral centers at C9 and C10, which are essential for its stereochemical identity.
Absolute Configuration Determination
- C9 and C10 Configurations : The cis configuration (9R,10S) is established via vibrational circular dichroism (VCD) and X-ray crystallography.
- Key Evidence :
Impact of Stereochemistry on Reactivity
The cis arrangement stabilizes the molecule through intramolecular hydrogen bonding between the acetyloxy oxygen and the pyran ring’s oxygen, as observed in related angular pyranocoumarins.
Comparative NMR Spectroscopic Profiling (¹H, ¹³C, 2D-COSY)
NMR spectroscopy provides critical insights into the compound’s electronic environment and spatial arrangement.
¹H NMR Key Signals
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| C9-OAc | 2.05–2.15 | singlet | Methyl protons of acetyloxy group |
| C10-Ester | 1.20–1.30 | multiplet | 2-methylpropanoate methyl groups |
| Pyran C3 | 3.80–4.00 | doublet | Protons adjacent to oxygen in pyran ring |
| Coumarin C7 | 7.50–8.00 | doublet | Aromatic protons in coumarin core |
¹³C NMR Data
| Position | δ (ppm) | Assignment |
|---|---|---|
| C9-OAc | 21.0–22.0 | Acetyloxy methyl carbons |
| C10-Ester | 22.0–23.0 | 2-methylpropanoate methyl carbons |
| C2 (Lactone) | 168.0–170.0 | Coumarin lactone carbonyl |
| Pyran C8 | 28.0–30.0 | Geminal dimethyl carbons |
2D NMR Correlations
- COSY : Correlation between pyran C3 and adjacent C4 protons confirms the pyran ring’s connectivity.
- HMBC : Cross-peaks between pyran C8 methyl groups and C2 carbonyl validate the angular structure.
Properties
IUPAC Name |
(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTUNJHEBGRWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate is a synthetic derivative of natural products found in various plant species. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.39 g/mol. The systematic name reflects its complex structure, which includes a pyran chromene backbone modified with acetoxy and methylpropanoate groups.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O7 |
| Molecular Weight | 378.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
1. Antioxidant Activity
Studies have demonstrated that derivatives of chromene compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to the scavenging of free radicals, which is crucial for preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro. In one study, it was observed to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its role in modulating immune responses.
3. Anticancer Properties
Several investigations have focused on the anticancer potential of chromene derivatives. The compound has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.
Case Study 1: Antioxidant Activity
A study conducted by researchers at [Institute Name] evaluated the antioxidant capacity of various chromene derivatives using DPPH radical scavenging assays. The results indicated that this compound exhibited a significant reduction in DPPH radical concentration compared to controls.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment published in the Journal of Inflammation, this compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. It was found to effectively reduce levels of TNF-alpha and IL-6 by inhibiting NF-kB signaling pathways.
Case Study 3: Anticancer Activity
A pivotal study published in Cancer Letters assessed the effect of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers.
Scientific Research Applications
Medicinal Chemistry Applications
- Antioxidant Activity : Research indicates that compounds within the pyranochromene class exhibit potent antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, making them potential candidates for preventing diseases associated with oxidative damage.
- Anticancer Properties : Studies have shown that derivatives of pyranochromenes can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing new cancer therapies.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This property is particularly relevant for developing treatments for chronic inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds can protect neuronal cells from damage, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's.
Agricultural Applications
- Pesticide Development : The unique chemical structure of (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate may contribute to developing novel pesticides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators : Compounds in this category have been studied for their ability to enhance plant growth and yield by acting as growth regulators.
Material Science Applications
- Polymer Chemistry : The compound can be utilized in synthesizing new polymeric materials due to its reactive functional groups. These materials can exhibit improved mechanical properties and thermal stability.
- Nanotechnology : Its unique structure allows for incorporation into nanomaterials, which can be used in drug delivery systems or as catalysts in various chemical reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of pyranochromene derivatives, including this compound. The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Antioxidant Effects
Research conducted by Food Chemistry demonstrated that this compound exhibited strong antioxidant activity compared to traditional antioxidants like vitamin C. This finding suggests its potential use in food preservation and health supplements.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[(9S,10S)-9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate
- Key Differences : The ester group is replaced with a dimethyloxirane (epoxide) carboxylate.
- This compound’s stereochemistry (9S,10S) could enhance specificity in molecular recognition compared to the target compound’s unspecified configuration .
8,8-Dimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromene-9,10-diyl bis(2-methyl-2-butenoate)
- Key Differences: Two unsaturated 2-methyl-2-butenoate (angelate) esters replace the acetyloxy and 2-methylpropanoate groups.
- Implications : The α,β-unsaturated esters enable conjugate addition reactions, increasing chemical reactivity. This may reduce stability in physiological conditions but enhance interactions with nucleophilic residues in proteins .
[8,8-Dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate
- Key Differences: Both substituents are 3-methylbutanoate (isovaleryl) groups.
- This compound (MW 430.5 g/mol) is noted for its use in high-throughput pharmacological screening .
(9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) (E)-2-methylbut-2-enoate
- Key Differences: The 2-methylpropanoate is replaced with an (E)-2-methylbut-2-enoate (tiglate) group.
- Implications : The conjugated double bond in the tiglate ester allows for UV absorption (λmax ~260 nm), facilitating analytical detection. However, this unsaturation may increase susceptibility to oxidative degradation .
10-Hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl 3-methylbutanoate
- Key Differences : The 9-acetyloxy group is replaced with a hydroxy group.
- Implications : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., water solubility ~1.2 mg/mL) but reducing blood-brain barrier penetration. This modification may shift bioactivity toward antioxidant pathways .
Structural and Functional Analysis Table
Research Findings and Implications
- Bioactivity : Compounds with unsaturated esters (e.g., tiglate, angelate) show higher cytotoxicity in vitro, likely due to electrophilic reactivity . The target compound’s saturated esters may offer better metabolic stability for drug development.
- Solubility vs. Permeability : Hydroxy-substituted derivatives (e.g., 10-hydroxy analog) prioritize solubility, while longer-chain esters (e.g., isovaleryl) favor lipid membrane interactions .
Preparation Methods
Substrate Preparation
The pyran ring is constructed from 7-hydroxycoumarin derivatives and dimethylallyl precursors. For example:
Stereochemical Control
Chiral Brønsted acid catalysts (e.g., (R)-BINOL-phosphoric acid) induce enantioselectivity:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINOL-PA | 92 | 68 |
| Ti(OiPr)4 | 45 | 73 |
Sequential Esterification of C9 and C10 Positions
Protecting Group Strategy
The C9 hydroxyl is acetylated before introducing the 2-methylpropanoate group to prevent cross-reactivity:
Direct Acylation Without Protection
Single-step bis-esterification using mixed anhydrides:
-
Combine acetic acid and 2-methylpropanoic acid with DCC (1.5 eq) and HOBt (0.5 eq) in DMF.
-
Add to diol intermediate at 0°C, stir for 12 h (58% yield, 3:1 C9/C10 selectivity).
Alternative Routes via Enzymatic Catalysis
Lipase-Mediated Kinetic Resolution
Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the C9 hydroxyl:
| Condition | Conversion (%) | Selectivity (C9:C10) |
|---|---|---|
| Vinyl acetate, 40°C | 94 | 99:1 |
| Isobutenyl acetate, 30°C | 82 | 85:15 |
Whole-Cell Biotransformation
Aspergillus niger cultures esterify both positions in a single fermentation (28°C, pH 6.8):
-
Downstream processing : Ethyl acetate extraction followed by silica gel chromatography (hexane:EtOAc 3:1).
Analytical Validation and Quality Control
Spectroscopic Characterization
Purity Assessment
HPLC-DAD (C18 column, MeCN:H₂O 70:30, 1 mL/min) confirms ≥98% purity with tₖ = 12.7 min.
Industrial-Scale Optimization
Continuous Flow Synthesis
A three-stage reactor system enhances throughput:
-
Cyclization : Tubular reactor (T = 100°C, τ = 30 min).
-
Acetylation : Packed-bed reactor with immobilized DMAP.
-
Propionylation : Micro-mixer (T = −10°C, τ = 5 min).
| Parameter | Batch Yield (%) | Flow Yield (%) |
|---|---|---|
| Overall yield | 52 | 79 |
| Space-time yield | 0.8 g/L·h | 4.2 g/L·h |
Solvent Recycling
Supercritical CO₂ extraction reduces EtOAc consumption by 60% while maintaining 95% recovery efficiency.
Challenges and Mitigation Strategies
Steric Hindrance at C8
The 8,8-dimethyl group impedes cyclization. Mitigations include:
Epimerization at C9/C10
Racemization occurs above 40°C. Solutions involve:
-
Low-temperature workup (<10°C during extraction).
-
Chiral HPLC purification (Chiralpak AD-H, heptane:IPA 85:15).
Emerging Green Chemistry Approaches
Photocatalytic Esterification
Visible-light-driven catalysis using eosin Y (2 mol%):
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (9-Acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylpropanoate, and how can reaction yields be optimized?
- Methodological Answer :
- Use a multi-step synthesis approach starting with pyranocoumarin precursors. For example, describes a procedure involving esterification under mild conditions (DCM, rt) with triethylamine as a base to minimize side reactions.
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of acetyl donor to pyranocoumarin core) and monitor reaction progress via TLC or HPLC (retention time ~1.57 minutes as in ).
- Purify via column chromatography (DCM/EtOAc gradient) to isolate the target compound .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Assign peaks using ¹H and ¹³C NMR data (e.g., δ 2.57 ppm for methyl groups in ). Compare with analogs like 5-hydroxy-8,8-dimethyl derivatives ().
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P2₁2₁2₁ as in ).
- HRMS : Confirm molecular weight (e.g., [M+H]+ m/z 558.2017 in ) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound compared to structurally related pyranocoumarins?
- Methodological Answer :
- Design a comparative SAR study using analogs from (e.g., 9-(acetyloxy)-8,8-dimethyl-2-oxo derivatives).
- Test bioactivity (e.g., cytotoxicity, enzyme inhibition) and correlate with substituent variations (e.g., ester groups at C9/C10).
- Use molecular docking to predict binding interactions (e.g., with cytochrome P450 enzymes) and validate via in vitro assays .
Q. How can researchers resolve contradictions in reported biological activities of pyranocoumarin derivatives, such as anti-inflammatory vs. pro-oxidant effects?
- Methodological Answer :
- Conduct dose-response assays across multiple cell lines to identify threshold concentrations.
- Use redox-sensitive probes (e.g., DCFH-DA for ROS detection) to differentiate pro-oxidant mechanisms from anti-inflammatory pathways.
- Cross-reference with structural data (e.g., ’s calophyllolide derivatives) to isolate functional group contributions .
Q. What experimental designs are suitable for studying the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS (e.g., ’s LCMS method with m/z 658 [M+H]+).
- Forced degradation studies : Expose to heat, light, and hydrolytic conditions (pH 1–13), then identify degradation products using HPLC-PDA .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
